1-(2-Bromoethyl)piperazine dihydrobromide

説明

Historical Context of Initial Research and Discovery Pathways

While the precise moment of the initial synthesis of 1-(2-bromoethyl)piperazine (B3268691) dihydrobromide is not extensively documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of piperazine (B1678402) derivatives in the mid-20th century. The therapeutic potential of the piperazine moiety was recognized early on, leading to extensive research into its chemical modifications.

A common and well-documented method for the preparation of this compound involves the nucleophilic substitution reaction between piperazine and 2-bromoethanol (B42945) in the presence of hydrobromic acid. This process proceeds through an intermediate, hydroxyethyl (B10761427) piperazine, which is then converted to the bromoethyl derivative and isolated as the dihydrobromide salt. A similar synthetic strategy is detailed in U.S. Patent US04060526 for a related compound, 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide, where 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine is refluxed with hydrobromic acid. prepchem.com This indicates that the fundamental synthetic pathways leading to such bromoethylpiperazine derivatives were established as part of the broader investigation into pharmacologically active agents.

Fundamental Significance within Halogenated Heterocyclic Chemistry

The significance of 1-(2-bromoethyl)piperazine dihydrobromide in halogenated heterocyclic chemistry stems from its role as a key synthetic intermediate. The piperazine ring is a recognized pharmacophore, a structural feature responsible for a drug's biological activity, and is present in a multitude of therapeutic agents. nih.govresearchgate.netwisdomlib.org The presence of the two nitrogen atoms in the piperazine ring allows for modifications that can fine-tune the pharmacological properties of a molecule. researchgate.net

The bromoethyl group attached to one of the piperazine nitrogens is a crucial reactive handle. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the facile attachment of the piperazine moiety to various molecular scaffolds, a common strategy in the development of new pharmaceutical candidates. The dihydrobromide salt form not only improves the compound's stability but also its crystallinity, which is advantageous for purification and handling.

The versatility of the piperazine scaffold is evident in the wide range of biological activities exhibited by its derivatives, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral properties. researchgate.netwisdomlib.org Consequently, halogenated intermediates like this compound are fundamental tools for medicinal chemists to explore new chemical space and develop novel therapeutic agents.

Overview of Current Research Trajectories and Methodological Approaches

Current research continues to leverage this compound and similar halogenated piperazine derivatives as foundational building blocks in drug discovery and development. The methodological approach typically involves the alkylation of a target molecule with 1-(2-bromoethyl)piperazine, taking advantage of the reactive carbon-bromine bond.

One major area of application is in the synthesis of antipsychotic drugs. Many piperazine derivatives exhibit central pharmacological activity by interacting with monoamine pathways in the brain. nih.gov The piperazine moiety is a common structural feature in drugs developed for schizophrenia and major depressive disorder. nih.govnih.gov

Another significant research trajectory is the development of novel antihistamines. The piperazine scaffold is present in a number of antihistamine drugs, and new derivatives are continuously being synthesized and evaluated for their potential to treat allergic conditions. nih.govnih.gov

Furthermore, research extends to the synthesis of piperazine-containing compounds with anti-inflammatory and anticancer properties. nih.gov The ability to readily incorporate the piperazine unit via intermediates like this compound allows for the systematic modification of lead compounds to optimize their activity and selectivity.

The general synthetic utility of this compound is highlighted by its role as a precursor in the preparation of more complex molecules. For instance, it can be used to introduce the piperazine-ethyl side chain, which is a common motif in various biologically active compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)piperazine

| Property | Value |

| Molecular Formula | C6H13BrN2 |

| Molecular Weight | 193.08 g/mol |

| XLogP3-AA | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 192.02621 Da |

| Monoisotopic Mass | 192.02621 Da |

| Topological Polar Surface Area | 15.3 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 71.5 |

Data sourced from PubChem CID 419369 nih.gov

Table 2: Common Synthetic Parameters for this compound

| Parameter | Details |

| Reactants | Piperazine, 2-bromoethanol, hydrobromic acid (48%) |

| Solvent | Anhydrous ethanol (B145695) or methanol (B129727) (sometimes aqueous mixtures) |

| Temperature | Room temperature to 40°C |

| Reaction Time | Several hours (e.g., overnight reflux for 12 hours) |

| Work-up | Removal of excess acid, trituration with acetone (B3395972) for crystallization |

| Yield | Typically >90% for the dihydrobromide salt |

Data synthesized from information on analogous preparations.

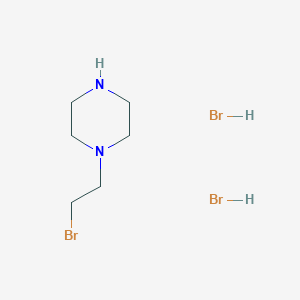

Structure

3D Structure of Parent

特性

CAS番号 |

89727-93-5 |

|---|---|

分子式 |

C6H14Br2N2 |

分子量 |

274.00 g/mol |

IUPAC名 |

1-(2-bromoethyl)piperazine;hydrobromide |

InChI |

InChI=1S/C6H13BrN2.BrH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H |

InChIキー |

ROFVGYAMRSGUSQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCBr.Br.Br |

正規SMILES |

C1CN(CCN1)CCBr.Br |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Studies of 1 2 Bromoethyl Piperazine Dihydrobromide

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The presence of a bromoethyl group makes 1-(2-bromoethyl)piperazine (B3268691) a versatile intermediate in organic synthesis. cymitquimica.com The bromine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. cymitquimica.commdpi.com

The structure of 1-(2-bromoethyl)piperazine, featuring a nucleophilic nitrogen atom and an electrophilic bromoethyl group within the same molecule, presents the potential for intramolecular reactions. The secondary amine of the piperazine (B1678402) ring can, under appropriate basic conditions, perform an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This process would lead to the formation of a bicyclic piperazinium salt. Such cyclization reactions are a known pathway for molecules containing both an amine and a haloalkane functionality. nih.gov

Intermolecularly, the compound can react with various diamine components to form highly substituted piperazines and related bis-nitrogen heterocycles. organic-chemistry.org These reactions leverage the electrophilic nature of the bromoethyl group, which can be attacked by external nucleophiles, leading to the formation of new carbon-nitrogen or other carbon-heteroatom bonds.

1-(2-Bromoethyl)piperazine readily participates in nucleophilic substitution reactions with a variety of nucleophiles. cymitquimica.com The piperazine moiety is a common scaffold in drug discovery, and its derivatives are often synthesized using this reactive intermediate. researchgate.netnih.gov The nucleophilic character of the piperazine nitrogens allows for a range of substitution reactions, which facilitates the introduction of both hydrophobic and hydrophilic groups necessary for biological interactions. nih.gov

The synthesis of N-arylpiperazines, for example, can be achieved through methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com In many synthetic routes for approved drugs, the piperazine ring is introduced via nucleophilic attack on a suitable substrate. nih.gov For instance, the reaction of 1-(2-bromoethyl)piperazine with various amines, thiols, or alkoxides allows for the straightforward extension of the piperazine scaffold.

Below is a table illustrating the versatility of 1-(2-bromoethyl)piperazine in reactions with different nucleophiles.

| Nucleophile Type | Example Nucleophile | Reaction Product Type |

| Amine | Secondary Amine (e.g., Morpholine) | 1-(2-Morpholinoethyl)piperazine |

| Thiol | Thiophenol | 1-(2-(Phenylthio)ethyl)piperazine |

| Alkoxide | Sodium Ethoxide | 1-(2-Ethoxyethyl)piperazine |

| Carbanion | Malonic Ester Enolate | Diethyl 2-(2-(piperazin-1-yl)ethyl)malonate |

Reactivity Contributions of the Piperazine Nitrogen Atoms

Piperazine is a heterocyclic compound containing two nitrogen atoms at positions 1 and 4, which are responsible for its fundamental activity. researchgate.net These nitrogen atoms are nucleophilic and can readily participate in substitution reactions. researchgate.netnih.gov The nucleophilicity of the piperazine nitrogens is crucial for many synthetic applications, such as the reaction with pentafluoropyridine, where piperazine acts as an efficient nucleophile. researchgate.net

The basicity of the piperazine nitrogens also plays a significant role in its chemical reactions. In many cases, an excess of the amine reactant can serve as both the nucleophile and the base in the reaction mixture. nih.gov The basicity, often quantified by the pKa value, is influenced by the substituents on the piperazine ring. nih.gov

The title compound, 1-(2-bromoethyl)piperazine dihydrobromide, is a salt where both nitrogen atoms of the piperazine ring are protonated. This protonation has a profound effect on the molecule's reactivity. The protonated nitrogens are no longer nucleophilic, as their lone pair of electrons is engaged in a bond with a proton. Therefore, for the piperazine nitrogen to act as a nucleophile, it must be in its free base form. This is typically achieved by performing the reaction in the presence of a base to deprotonate the piperazinium ion.

The pKa of the piperazine ring is significantly affected by the chemical groups located nearby. nih.gov Slight modifications in the molecular structure can alter the pKa and thus the percentage of the protonated species at a given pH. nih.gov For instance, attaching an amide bond to the piperazine ring can lower the pKa value by one unit compared to 1,4-dimethylpiperazine. nih.gov The protonation state is critical not only for chemical reactions but also for biological activity, as it influences properties like solubility and the ability to interact with biological targets. nih.gov

Halogen Atom Effects on Molecular Reactivity Profiles

The halogen atom is a key determinant of the reactivity of the bromoethyl group. Halogens are highly electronegative and are generally good leaving groups in nucleophilic substitution reactions. noaa.gov

In the context of nucleophilic substitution, the nature of the halogen atom significantly influences the reaction rate. For SN2 reactions, the leaving group ability generally follows the order I > Br > Cl > F. This trend is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. Bromine is an excellent compromise, offering high reactivity without the instability associated with some iodine compounds. nih.gov The polarizability of the halogen atom can also impact its interaction with nucleophiles and its ability to stabilize the transition state. nih.gov

Studies on nucleophilic aromatic substitution (SNAr) reactions also highlight the "element effect," where the leaving group order can vary depending on the specific reaction mechanism. nih.govrsc.org While the typical order in activated aryl substrates is F > NO2 > Cl ≈ Br > I, different patterns can emerge under different conditions, underscoring the complex role of the halogen in determining reaction outcomes. nih.govrsc.org The presence of the bromine atom in this compound makes the ethyl group highly susceptible to nucleophilic attack, positioning this compound as a valuable and reactive synthetic intermediate. cymitquimica.comgatech.edu

Electronic and Steric Influence of Bromine

The chemical behavior of this compound in nucleophilic substitution reactions is fundamentally dictated by the electronic and steric characteristics of the bromine substituent. These two factors are intrinsically linked and play a cooperative role in the molecule's reactivity.

Electronic Effects:

The primary electronic influence of the bromine atom stems from its high electronegativity and its ability to act as a good leaving group. The carbon-bromine (C-Br) bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarization renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles.

A critical factor governing the rate of nucleophilic substitution reactions is the strength of the bond between the carbon and the leaving group. The C-Br bond is significantly weaker than the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, but stronger than the carbon-iodine (C-I) bond. This intermediate bond strength makes bromide an excellent leaving group, as the energy required to cleave the C-Br bond is relatively low. Upon heterolytic cleavage, the bromide ion (Br-) that departs is a weak base, which is a key characteristic of a good leaving group, as it is stable on its own in solution.

The electronic properties of the halogen leaving groups can be summarized in the following table:

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Strength (kJ/mol) | ~485 | ~327 | ~285 | ~213 |

| Leaving Group Ability | Poor | Good | Very Good | Excellent |

This table provides a generalized overview of the electronic properties of halogens relevant to their function as leaving groups.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups around a reactive center, which can impede the approach of a nucleophile. In the case of this compound, the bromine atom is larger than a hydrogen atom but is located at the terminus of a two-carbon chain attached to the piperazine ring. This placement generally results in minimal steric hindrance for a direct SN2 attack by a nucleophile on the electrophilic carbon.

The piperazine ring itself, particularly in its dihydrobromide salt form where the nitrogen atoms are protonated, can adopt various conformations. However, the ethyl spacer provides sufficient flexibility for the reactive bromoethyl group to extend away from the bulk of the piperazine ring, thereby minimizing steric congestion at the reaction site.

The relative atomic radii of the halogens are presented below, illustrating the increasing size down the group:

| Halogen | Atomic Radius (pm) |

| Fluorine (F) | 60 |

| Chlorine (Cl) | 100 |

| Bromine (Br) | 114 |

| Iodine (I) | 133 |

This table highlights the differences in atomic size, which is a key determinant of steric effects.

Comparative Reactivity Studies with Chloroethyl Analogs

While direct, side-by-side kinetic studies comparing this compound and its chloroethyl analog, 1-(2-chloroethyl)piperazine (B3192190) dihydrochloride, are not extensively documented in publicly available literature, the relative reactivity can be confidently inferred from the fundamental principles of organic chemistry. In nucleophilic substitution reactions, the nature of the leaving group is a paramount factor in determining the reaction rate.

The established order of leaving group ability for halogens is I > Br > Cl > F. This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide ion. The carbon-bromine bond is weaker than the carbon-chlorine bond, meaning that less energy is required to break the C-Br bond during the transition state of a nucleophilic substitution reaction. Consequently, this compound is expected to be significantly more reactive than its chloroethyl counterpart.

This enhanced reactivity translates to several practical advantages in chemical synthesis:

Milder Reaction Conditions: Reactions involving the bromo-compound can often be carried out at lower temperatures and with weaker bases or nucleophiles.

Faster Reaction Times: The rate of substitution is generally faster for the bromo derivative, leading to shorter reaction times and potentially higher throughput in industrial settings.

Higher Yields: The greater propensity for the bromide to leave can lead to more efficient conversion of the starting material to the desired product, resulting in higher reaction yields.

A hypothetical comparison of reaction parameters for a typical N-alkylation reaction is presented in the table below, based on established principles of leaving group reactivity:

| Parameter | This compound | 1-(2-Chloroethyl)piperazine Dihydrochloride |

| Relative Reaction Rate | Faster | Slower |

| Typical Reaction Temperature | Lower | Higher |

| Required Nucleophile Strength | Moderate | Stronger |

| Expected Yield | Higher | Lower |

This interactive table illustrates the expected differences in reactivity based on the superior leaving group ability of bromide compared to chloride.

In synthetic applications where both the bromo- and chloro-analogs are available, the choice of reagent often involves a trade-off between reactivity and cost or stability. The chloro-derivative is typically less expensive but may require more forcing conditions to achieve the desired transformation. Conversely, the bromo-derivative offers higher reactivity, which can be crucial for sensitive substrates or when milder conditions are necessary to avoid side reactions.

1 2 Bromoethyl Piperazine Dihydrobromide As a Versatile Synthetic Intermediate and Chemical Scaffold

Utility in the Construction of Piperazine-Containing Scaffolds

As a readily available intermediate, 1-(2-bromoethyl)piperazine (B3268691) dihydrobromide serves as a cornerstone for the synthesis of more elaborate molecules featuring the piperazine (B1678402) core. The compound is essentially a piperazine scaffold equipped with two orthogonal reactive handles: a nucleophilic secondary amine and an electrophilic bromoethyl group. This dual reactivity allows for sequential or, in some cases, one-pot modifications to build a wide range of derivatives.

The piperazine moiety in 1-(2-bromoethyl)piperazine contains a secondary amine (N-4) that is a prime site for functionalization. Following neutralization of the dihydrobromide salt, this nitrogen atom acts as a potent nucleophile, readily reacting with a variety of electrophiles. This allows for the introduction of countless substituents, significantly altering the steric and electronic properties of the resulting molecule.

Common derivatization strategies at the N-4 position include:

N-Alkylation: Reaction with alkyl halides or tosylates introduces simple or complex alkyl chains.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNA_r) with electron-deficient aryl halides (like 2-chloropyrimidine) can attach various aryl or heteroaryl rings. google.com

N-Acylation: Treatment with acyl chlorides or anhydrides forms amide bonds, which can be useful for modulating basicity or introducing further points of diversity.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to N-alkylated products.

These transformations are fundamental in drug discovery for exploring structure-activity relationships (SAR) by modifying the substituent at the distal nitrogen of the piperazine ring.

The 2-bromoethyl side chain provides a robust electrophilic site for nucleophilic substitution reactions. The primary carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. This SN2 reaction is a powerful method for introducing diverse chemical functionalities. The conversion of a precursor hydroxyethyl (B10761427) group to the bromoethyl derivative using hydrobromic acid is a common synthetic step precisely to install this reactive handle for subsequent substitutions. prepchem.com

The versatility of this reaction is illustrated by the variety of nucleophiles that can be employed, each installing a different chemical moiety and creating a new class of piperazine derivatives.

| Nucleophile Category | Example Nucleophile | Resulting Linkage | Product Class |

| Oxygen Nucleophiles | Phenoxides (ArO⁻) | Ether (C-O) | Aryl ether derivatives |

| Alcohols (ROH) | Ether (C-O) | Alkyl ether derivatives | |

| Nitrogen Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH) | Amine (C-N) | Diamine derivatives |

| Azide (N₃⁻) | Azide (C-N) | Azidoethylpiperazines | |

| Sulfur Nucleophiles | Thiolates (ArS⁻, RS⁻) | Thioether (C-S) | Thioether derivatives |

| Carbon Nucleophiles | Cyanide (CN⁻) | Nitrile (C-C) | Cyanopropylpiperazines |

| Enolates | Alkyl (C-C) | Carbon-extended chains |

Application in the Synthesis of Complex Heterocyclic Systems

Beyond simple derivatization, the dual reactivity of 1-(2-bromoethyl)piperazine dihydrobromide is harnessed to construct more intricate molecular architectures, including fused, spiro, and bridged heterocyclic systems.

Annulation, the process of building a new ring onto an existing molecular framework, can be effectively achieved using this bifunctional reagent. scripps.eduwikipedia.org By selecting a reaction partner that can interact with both the nucleophilic nitrogen and the electrophilic bromoethyl group, a new heterocyclic ring can be fused or linked to the piperazine core.

A general strategy involves a two-step sequence within a single synthetic operation:

Initial Reaction: The secondary piperazine nitrogen reacts with a multifunctional reagent.

Intramolecular Cyclization: A newly introduced functional group on the reaction partner then reacts with the bromoethyl side chain to close the ring.

For example, reaction with a β-ketoester could lead to an initial N-alkylation or N-acylation, followed by an intramolecular alkylation of the enolate by the bromoethyl group, resulting in a new carbocyclic or heterocyclic ring. Such strategies are analogous to well-established ring-forming methods like the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comlibretexts.org

Conformationally constrained molecules, such as bridged piperazines, are of significant interest in drug design as they can improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. nih.govresearchgate.net this compound is a potential precursor for creating such rigid scaffolds.

The synthesis of bridged systems can be envisioned through intramolecular cyclization strategies. In one approach, the secondary nitrogen (N-4) can be functionalized with a chain containing a nucleophilic group. This nucleophile can then attack the electrophilic carbon of the bromoethyl side chain, which is attached to N-1, forming a new bridge across the piperazine ring. The length and nature of this bridge can be precisely controlled by the choice of the initial functionalizing reagent. This methodology allows for the creation of a variety of bicyclic piperazine derivatives, expanding the accessible chemical space for drug discovery. nih.govnih.gov

Precursor for Advanced Organic Transformations

The utility of this compound extends to its role as a precursor for more advanced organic transformations, where the initial functional groups are modified to enable different types of reactivity.

Elimination Reactions: Treatment of the bromoethyl group with a strong, non-nucleophilic base can induce an E2 elimination reaction to form a vinyl group, yielding 1-vinylpiperazine. This olefinic moiety can then participate in a range of subsequent reactions, including cycloadditions, polymerizations, and olefin metathesis, opening up further avenues for molecular diversification.

Organometallic Reagent Formation: The alkyl bromide can potentially be converted into an organometallic species, such as an organozinc or Grignard-type reagent. This transformation inverts the polarity of the side chain's terminal carbon from electrophilic to nucleophilic, allowing it to react with electrophiles like aldehydes, ketones, or CO₂.

Ligand Synthesis: The compound is a valuable starting material for the synthesis of polydentate ligands for coordination chemistry and catalysis. The secondary amine can be functionalized, and the bromide can be substituted with another donor group (e.g., a pyridine (B92270) or phosphine), resulting in a tridentate or tetradentate ligand capable of coordinating with transition metals.

Through these and other transformations, this compound demonstrates its value not just as a scaffold but as a versatile intermediate for a wide array of synthetic applications.

Carbon-Heteroatom Bond Formation Reactions

This compound is a highly functionalized synthetic intermediate primarily utilized for its capacity to engage in carbon-heteroatom bond formation reactions. These reactions are fundamental in organic synthesis for constructing the complex molecular architectures of pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net The reactivity of this compound is centered on the electrophilic nature of the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution by a wide array of heteroatom nucleophiles. This process, known as N-alkylation when the nucleophile is a nitrogen atom, is a cornerstone of its synthetic utility.

The primary application involves the reaction of the bromoethyl moiety with nitrogen, oxygen, or sulfur-based nucleophiles to form new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, respectively. The piperazine ring itself contains a secondary amine that can also act as a nucleophile, but it is often protected or reacted under conditions that favor the alkylation of an external nucleophile by the more reactive bromoethyl group.

Detailed research findings from synthetic routes of established pharmaceuticals illustrate the practical application of this reaction type. For example, in the synthesis of Vilazodone, a key step involves the alkylation of a piperazine derivative with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, demonstrating a C-N bond formation analogous to the reactions of 1-(2-bromoethyl)piperazine. mdpi.com Similarly, the synthesis of the drug Flibanserin involves the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, further highlighting the importance of haloalkyl groups in creating C-N linkages with piperazine cores. mdpi.com These examples underscore a prevalent strategy in medicinal chemistry where a haloalkyl group attached to a core structure serves as an electrophilic partner for a nucleophilic piperazine, or vice-versa, to assemble the final drug molecule.

The versatility of this reagent in forming various carbon-heteroatom bonds is summarized in the table below.

| Nucleophile Type | Heteroatom | Resulting Bond | Product Class Example |

| Primary/Secondary Amine (R₂NH) | Nitrogen | C-N | Substituted Ethyl-diamines |

| Phenol (ArOH) | Oxygen | C-O | Aryl-piperazinyl-ethyl ethers |

| Thiol (RSH) | Sulfur | C-S | Piperazinyl-ethyl thioethers |

| Carboxylate (RCOO⁻) | Oxygen | C-O | Piperazinyl-ethyl esters |

| Imidazole | Nitrogen | C-N | Imidazolyl-ethyl-piperazines |

Development of Defined Molecular Scaffolds

In the field of drug discovery, a "molecular scaffold" refers to a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperazine ring is considered a "privileged scaffold" because it is a structural component in a vast number of biologically active compounds and approved drugs, owing to its favorable physicochemical properties and its ability to interact with multiple biological targets. rsc.orgresearchgate.net this compound serves as a quintessential building block for the development of such defined molecular scaffolds.

The utility of this reagent lies in its bifunctional nature: the piperazine ring acts as the core scaffold element, while the reactive bromoethyl group functions as a linker to covalently attach the piperazine moiety to other pharmacophores or complex molecular frameworks. This strategy allows medicinal chemists to systematically explore chemical space by combining the well-established piperazine scaffold with other structural motifs known to have biological relevance. rsc.org

A prominent example of this approach is the rational design and synthesis of novel 1,2-benzothiazine derivatives with potential anticancer activity. mdpi.com In this research, new molecular entities were constructed by linking substituted phenylpiperazine units to a 1,2-benzothiazine scaffold. The synthesis involved alkylating the benzothiazine core with a halo-alkyl piperazine derivative, a reaction directly analogous to the intended use of 1-(2-bromoethyl)piperazine. mdpi.com This created a hybrid molecule where the piperazine acts as a linker between the benzothiazine core and a substituted phenyl ring, a strategy aimed at enhancing interactions with biological targets like topoisomerase II. mdpi.com

Further research into creating diverse chemical libraries has led to the development of piperazine-1,2,3-triazole scaffolds. nih.gov These are synthesized using "click chemistry," often starting from an alkyne-functionalized piperazine, which can be prepared through the reaction of a halo-alkyl piperazine with an alkyne-containing nucleophile. This demonstrates how the bromoethyl group can be used to introduce functionality that enables further elaboration into complex, well-defined molecular scaffolds with potential therapeutic applications. nih.gov

The following table presents examples of molecular scaffolds that can be developed using haloalkylpiperazine intermediates.

| Core Scaffold | Linker Origin | Attached Pharmacophore | Resulting Scaffold Class | Potential Application |

| 1,2-Benzothiazine | Halo-alkyl-piperazine | Substituted Phenyl | Phenylpiperazine-benzothiazines | Anticancer Agents mdpi.com |

| Indole | Halo-alkyl-piperazine | Benzofuran | Indole-piperazine-benzofurans | Antidepressants (e.g., Vilazodone) mdpi.com |

| Benzimidazolone | Halo-alkyl-piperazine | Trifluoromethylphenyl | Phenylpiperazine-benzimidazolones | Serotonin Modulators (e.g., Flibanserin) mdpi.com |

| Piperidine (B6355638) | Halo-alkyl-piperazine | Pyrazine | Piperidinyl-piperazine-pyrazines | Kinase Inhibitors (e.g., Gilteritinib) mdpi.com |

Advanced Analytical Characterization Techniques in Research on 1 2 Bromoethyl Piperazine Dihydrobromide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 1-(2-Bromoethyl)piperazine (B3268691) dihydrobromide, offering non-destructive and highly detailed information about its molecular architecture, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and dynamic behavior of 1-(2-Bromoethyl)piperazine dihydrobromide in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the atoms, while temperature-dependent studies can reveal insights into the molecule's conformational dynamics.

In the case of piperazine (B1678402) derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. rsc.org Due to the nitrogen atoms, the ring can undergo a process of inversion, interconverting between two chair forms. nih.gov In asymmetrically substituted piperazines, this can lead to complex NMR spectra, as the chemical environments of the axial and equatorial protons differ. nih.govscispace.com Furthermore, in N-acylated or similarly substituted piperazines, restricted rotation around the C-N bond can lead to the observation of distinct conformers, or rotamers, even at room temperature. rsc.orgnih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bromoethyl group and the piperazine ring. The dihydrobromide salt form means both nitrogen atoms are protonated, leading to characteristic shifts and coupling patterns for the N-H protons and adjacent methylene (B1212753) groups. The connectivity is confirmed through the analysis of spin-spin coupling patterns (e.g., COSY experiments), which reveal which protons are adjacent to one another.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₂-Br | ~3.7 - 3.9 | ~28 - 32 |

| -N-CH₂- (ethyl side) | ~3.5 - 3.7 | ~52 - 56 |

| Piperazine Ring -CH₂- | ~3.3 - 3.6 | ~40 - 45 |

| Piperazine Ring N-H | Broad, ~9.0 - 11.0 | N/A |

Note: Values are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight of 1-(2-Bromoethyl)piperazine and deducing its structure from fragmentation patterns. When subjected to ionization, typically through electron impact (EI) in a GC-MS system, the molecule forms a molecular ion (M⁺·) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the free base (C₆H₁₃BrN₂). nih.gov

A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and another two mass units higher for the molecule containing ⁸¹Br (M+2).

The molecular ion is often unstable and undergoes fragmentation, providing structural clues. libretexts.orgchemguide.co.uk For piperazine derivatives, fragmentation pathways commonly involve:

Alpha-cleavage: The bond adjacent to a nitrogen atom breaks, which is a highly favored process for amines. libretexts.org This can lead to the loss of the bromoethyl side chain or cleavage within the ring.

Piperazine Ring Fission: The ring itself can break apart, leading to characteristic fragment ions with m/z values of 56, 70, or 84, which are common fingerprints for the piperazine core. researchgate.netxml-journal.net

Table 2: Predicted Key Mass Fragments for 1-(2-Bromoethyl)piperazine (Free Base)

| m/z Value | Proposed Fragment | Notes |

| 192/194 | [C₆H₁₃BrN₂]⁺ | Molecular ion (M⁺·), showing the characteristic Br isotope pattern. |

| 113 | [C₅H₁₁N₂]⁺ | Loss of the ·CH₂Br radical. |

| 85 | [C₄H₉N₂]⁺ | Cleavage of the ethyl group and part of the ring. |

| 56 | [C₃H₆N]⁺ | A common fragment from the breakdown of the piperazine ring. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups within a molecule by probing its vibrational modes. americanpharmaceuticalreview.com For this compound, these spectra provide confirmatory evidence of its key structural features.

The IR and Raman spectra are complementary. IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy depends on changes in polarizability. americanpharmaceuticalreview.com

Key expected vibrational modes include:

N-H⁺ Stretching: As a dihydrobromide salt, the compound contains protonated secondary and tertiary amine groups (R₂NH⁺ and R₃NH⁺). These produce very broad and strong absorption bands in the IR spectrum, typically in the 2400-3000 cm⁻¹ region, which is a hallmark of amine salts. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups (-CH₂-) of the ethyl chain and piperazine ring are expected to appear in the 2850-3000 cm⁻¹ range. niscpr.res.in

N-H Bending: The bending vibrations for the N-H⁺ groups appear in the 1500-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds of the piperazine ring typically occur in the 1000-1200 cm⁻¹ region.

C-Br Stretching: A characteristic band for the carbon-bromine bond stretch is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

The analysis of a closely related compound, 1-(2-aminoethyl)piperazine, by computational methods supports the assignment of these characteristic vibrational frequencies. ultraphysicalsciences.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H⁺ Stretch (Amine Salt) | 2400 - 3000 (Broad) | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1500 - 1600 | IR |

| C-N Stretch | 1000 - 1200 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. unodc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used.

However, analyzing highly polar, basic compounds like piperazine derivatives on standard C18 columns can be challenging. researchgate.net The compound may exhibit poor retention, eluting very early from the column with the solvent front, which makes accurate quantification difficult. researchgate.net Several strategies can overcome this:

Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the ionic analyte on the nonpolar stationary phase.

Derivatization: The piperazine moiety lacks a strong chromophore, making UV detection at low concentrations inefficient. hakon-art.comresearchgate.net Derivatizing the compound with a UV-active agent, such as NBD-Cl (4-chloro-7-nitrobenzofuran), can significantly enhance detection sensitivity. jocpr.com

Hydrophilic Interaction Chromatography (HILIC): This alternative chromatographic mode is well-suited for highly polar compounds and can provide excellent retention and separation.

A typical HPLC method would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity analysis. jocpr.comnih.gov

Table 4: Typical HPLC Conditions for the Analysis of Piperazine Derivatives

| Parameter | Typical Setting |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer at low pH) |

| Detection | UV (e.g., at 239 nm or after derivatization at ~340 nm) jocpr.comnih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C jocpr.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile compounds. hakon-art.com While the dihydrobromide salt of 1-(2-bromoethyl)piperazine is non-volatile, the corresponding free base can be analyzed by GC after a neutralization and extraction step.

The selection of an appropriate capillary column is crucial for achieving good separation and peak shape. For amines like piperazine derivatives, mid-polarity columns are often effective. Studies on related halogenated piperazines have shown good separation on stationary phases like 100% trifluoropropyl methyl polysiloxane (Rtx-200) or (50%-Phenyl)-methylpolysiloxane (DB-17). hakon-art.comoup.com The method involves optimizing parameters such as the injector temperature, the oven temperature program, and the carrier gas flow rate to achieve efficient separation of the analyte from any potential impurities. hakon-art.com

Table 5: Typical GC Conditions for the Analysis of Piperazine Derivatives

| Parameter | Typical Setting |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) or similar mid-polarity phase hakon-art.com |

| Carrier Gas | Helium hakon-art.com |

| Injector Temperature | 250 °C hakon-art.com |

| Detector Temperature | 260 °C (FID) or 280 °C (MS transfer line) hakon-art.comoup.com |

| Oven Program | Initial hold followed by a temperature ramp (e.g., 100°C ramped to 200°C) oup.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its chemical reactivity and physical properties. For this compound, a single-crystal X-ray diffraction study would yield critical data on the solid-state structure of this important synthetic building block.

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For piperazine and its derivatives, X-ray crystallography has been instrumental in confirming their common chair conformation in the solid state. researchgate.neted.ac.uk In the case of this compound, this technique would precisely define the geometry of the piperazine ring, the orientation of the 2-bromoethyl substituent, and the positions of the hydrobromide counter-ions. The analysis would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding between the protonated piperazine nitrogens and the bromide anions, which dictate the crystal packing and influence physical properties like melting point and solubility.

While a specific crystal structure for this compound is not publicly available, data from similar piperazine derivatives provide a reference for the expected structural parameters. For instance, studies on other N,N'-disubstituted piperazines have detailed their crystal systems, space groups, and intermolecular interactions. researchgate.net A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

This detailed structural information is invaluable for understanding the compound's stability, polymorphism, and potential interactions in the solid state, all of which are critical considerations in pharmaceutical development.

Emerging and Integrative Analytical Approaches for Complex System Characterization

The characterization of a pharmaceutical intermediate often extends beyond its pure, solid form to its behavior in complex matrices, such as reaction mixtures or biological systems. Emerging and integrative analytical approaches, particularly hyphenated techniques, are powerful tools for such investigations. numberanalytics.comnih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex samples. ijarnd.comresearchgate.net

For the analysis of this compound and its related impurities or reaction byproducts, several advanced techniques are particularly relevant:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern pharmaceutical analysis. longdom.org It combines the high-resolution separation of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. LC-MS is ideal for identifying and quantifying trace-level impurities in the synthesis of this compound. biomedres.usbohrium.com Different ionization techniques, such as electrospray ionization (ESI), would be suitable for this polar and charged molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or derivatives of this compound, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. iltusa.com While the dihydrobromide salt itself is not suitable for direct GC analysis due to its low volatility, derivatization could be employed to analyze the parent piperazine or related volatile compounds.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful hyphenated technique provides on-line structural elucidation of separated compounds. nih.gov For complex reaction mixtures containing this compound, LC-NMR can be used to identify unknown byproducts without the need for their isolation, significantly accelerating process development and impurity profiling.

Integrative Computational Approaches: The integration of analytical data with computational modeling is an emerging trend in pharmaceutical sciences. frontiersin.org Techniques like molecular modeling and cheminformatics can be used to predict the properties and reactivity of this compound. When combined with experimental data from techniques like X-ray crystallography and NMR, a more complete understanding of the molecule's behavior can be achieved.

The application of these advanced and integrative analytical methods is crucial for a thorough characterization of this compound. They provide a multi-faceted view of the compound, from its precise solid-state structure to its behavior in complex environments, which is essential for ensuring the quality and consistency of pharmaceutical manufacturing processes.

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application for this compound |

|---|---|

| X-ray Crystallography | Determination of solid-state structure, conformation, and intermolecular interactions. |

| LC-MS | Identification and quantification of non-volatile impurities and degradation products. |

| GC-MS | Analysis of volatile impurities and reaction byproducts (potentially after derivatization). |

| LC-NMR | On-line structural elucidation of unknown impurities in reaction mixtures. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. jksus.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For piperazine (B1678402) derivatives, DFT methods like B3LYP and WB97XD have been successfully employed to optimize molecular geometries and predict electronic and vibrational characteristics. jksus.orgscilit.com

Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ias.ac.inresearchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, which are critical for predicting intermolecular interactions, including hydrogen bonding. scilit.com

A significant application of quantum chemical calculations is the prediction of reaction mechanisms. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the energies of intermediates and, crucially, the transition states that connect them. nih.gov The energy of the transition state determines the activation energy and, therefore, the kinetic feasibility of a reaction.

For 1-(2-Bromoethyl)piperazine (B3268691), quantum calculations could be used to model its reactivity, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group. Computational methods can predict whether the reaction proceeds through an S_N1 or S_N2 mechanism, calculate the activation barriers, and analyze the influence of different nucleophiles or solvents on the reaction rate. Modern approaches combine quantum chemistry with machine learning or heuristic models to explore complex reaction networks automatically, providing a powerful tool for discovering novel synthetic routes. nih.govrsc.orgrsc.org

The piperazine ring is not planar and primarily exists in a chair conformation to minimize steric and torsional strain. It can undergo a ring inversion process, moving through higher-energy boat and twist-boat conformations. rsc.org The presence of substituents on the nitrogen atoms significantly influences the conformational landscape. Computational methods are used to calculate the energies of these different conformers and the energy barriers for interconversion. nih.gov

For 1-(2-Bromoethyl)piperazine, the bromoethyl group on one nitrogen atom and the hydrogen on the other create a distinction between axial and equatorial positions for the substituents, leading to different possible chair conformations. Quantum chemical calculations can determine the relative stability of these conformers. Studies on related N-substituted piperazines using temperature-dependent NMR spectroscopy and computational analysis have determined the activation energy barriers (ΔG‡) for ring inversion, which typically fall in a predictable range. rsc.org This conformational flexibility can be critical for the biological activity of its derivatives, as the specific three-dimensional shape of a molecule often dictates how it fits into a receptor's binding site. nih.govrsc.org

| Piperazine Derivative Type | Process | Typical Activation Energy (ΔG‡) | Reference |

| N-Benzoylated Piperazines | Ring Inversion | 56 - 80 kJ/mol | rsc.org |

| N-Benzoylated Piperazines | Amide Bond Rotation | 56 - 80 kJ/mol | rsc.org |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes over time. acs.org This provides a detailed picture of the dynamic behavior of molecules like 1-(2-Bromoethyl)piperazine and its derivatives in various environments. nih.govnih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules (like water), allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how water molecules form hydrogen bonds with the piperazine nitrogens, how they arrange around hydrophobic parts of the molecule, and how the solvent affects the conformational preferences of the piperazine ring and its substituents. researchgate.net Understanding these interactions is crucial as most biological processes occur in an aqueous environment.

MD simulations are particularly well-suited for exploring the conformational flexibility of molecules. nih.gov By simulating the molecule over nanoseconds or longer, MD can reveal the transitions between different conformational states and the stability of each state. researchgate.net For derivatives of 1-(2-Bromoethyl)piperazine, MD simulations could be used to assess the flexibility of the ethyl-piperazine linkage and the preferred orientations of substituents. This dynamic information is complementary to the static picture from quantum calculations and is vital for understanding how a ligand might adapt its shape to bind to a biological target. nih.gov Studies have shown that for some piperazine derivatives, conformational flexibility is a more important factor in binding affinity than previously assumed. nih.gov

Molecular Docking and Binding Mode Analysis of Derivatives (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and is widely applied to piperazine derivatives to understand their potential as therapeutic agents. dntb.gov.uabohrium.commdpi.com Docking algorithms place the ligand into the binding site of a protein in various conformations and score them based on the predicted binding affinity.

The analysis of the resulting docked poses provides detailed insights into the specific chemical interactions that stabilize the ligand-receptor complex. For derivatives of 1-(2-Bromoethyl)piperazine, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Asp, Ser, Arg) are often critical for binding. nih.govdntb.gov.uanih.gov

Hydrophobic Interactions: Nonpolar parts of the molecule, such as aryl groups often attached to the piperazine core in its derivatives, can form favorable hydrophobic interactions with nonpolar residues (e.g., Val, Leu, Phe) in the binding pocket. researchgate.net

Electrostatic (Ionic) Interactions: Under physiological pH, one or both of the piperazine nitrogens can be protonated, allowing for strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. researchgate.net

By analyzing these interactions, researchers can understand the structure-activity relationship (SAR) and rationally design new derivatives with improved binding affinity and selectivity. mdpi.com

| Piperazine Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference(s) |

| Phenylpiperazine Hybrids | MAO-A | Gly22, Tyr407, Cys406 | Hydrogen bonds, Hydrophobic | dntb.gov.uabohrium.com |

| Benzhydrylpiperazines | DNA-Topo II Complex | Asp | Hydrogen bonds | mdpi.com |

| Sulfonamide Piperazines | DPP-IV | Arg125, Glu205, Tyr662 | Hydrogen bonds | nih.gov |

| Pyridyl Piperazines | SARS-CoV-2 Protease | Various | Hydrogen bonds | nih.gov |

| 1,2,3-Triazoline Hybrids | CDK2/cyclin A2 | Various | Not specified | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical equations that correlate the structural features of a molecule with its macroscopic properties. These models are built by statistically analyzing a dataset of compounds for which both the molecular descriptors and the property of interest are known. Once validated, these models can be used to predict the properties of new, untested compounds.

Prediction of Chemical Properties and Reactivity

In principle, a validated QSPR model could predict a range of properties for 1-(2-Bromoethyl)piperazine dihydrobromide, such as its boiling point, solubility, and partition coefficient. Similarly, its reactivity in various chemical reactions could be estimated. However, the development of such a model would require a substantial dataset of experimental values for a series of structurally related bromoalkylpiperazines, which is not currently available in published research.

The absence of specific QSPR models for this compound means that detailed predictions of its chemical properties and reactivity based on this computational method cannot be provided at this time. While general QSPR models for broader classes of chemicals like haloalkanes or piperazine derivatives exist, their applicability and accuracy for this specific compound would be uncertain without proper validation.

Consequently, any discussion on the predicted chemical properties and reactivity of this compound through QSPR modeling would be speculative. The scientific community has yet to publish research focusing on the development and application of such predictive models for this particular compound.

Future Directions and Emerging Research Avenues in 1 2 Bromoethyl Piperazine Dihydrobromide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1-(2-bromoethyl)piperazine (B3268691) dihydrobromide typically involves a nucleophilic substitution reaction between piperazine (B1678402) and 2-bromoethanol (B42945) in the presence of hydrobromic acid. This method is robust and scalable, often proceeding through a hydroxyethyl (B10761427) piperazine intermediate which is then converted to the final bromoethyl product. While effective, this process often utilizes harsh acidic conditions and traditional organic solvents.

Future research is focused on developing greener and more efficient synthetic protocols. A key area of exploration is the use of phase-transfer catalysis, which can facilitate reactions in aqueous media, thereby reducing the reliance on volatile organic solvents. google.com This approach, demonstrated in the synthesis of other piperazine derivatives, could lower the environmental impact and production costs. google.com Furthermore, advancements in catalytic systems, such as the Buchwald-Hartwig and Ullmann-Goldberg reactions for creating N-aryl piperazines, inspire the search for novel catalysts that could enable the synthesis of 1-(2-bromoethyl)piperazine dihydrobromide under milder conditions with higher atom economy. nih.govmdpi.com The development of continuous flow processes also represents a promising avenue for a safer, more controlled, and scalable synthesis.

| Parameter | Details |

| Reactants | Piperazine, 2-bromoethanol, 48% Hydrobromic acid |

| Solvent | Anhydrous ethanol (B145695) or methanol (B129727) |

| Temperature | Room temperature to 40°C, often with an overnight reflux |

| Reaction Time | Typically several hours (e.g., 12 hours) |

| Work-up | Rotary evaporation to remove excess acid, followed by crystallization with acetone (B3395972) |

| Typical Yield | >90% for the dihydrobromide salt |

Exploration of Undiscovered Reactivity and Transformation Pathways

The known reactivity of this compound is dominated by the electrophilic nature of the bromoethyl group, which readily undergoes substitution with various nucleophiles. The piperazine ring itself provides two nitrogen atoms with differing reactivity, allowing for sequential functionalization.

Emerging research aims to move beyond these conventional transformations to uncover new reactivity patterns. A significant future direction is the application of this compound in multi-component reactions (MCRs), where its bifunctional nature can be exploited to rapidly construct complex molecular architectures in a single step. Investigating its participation in transition-metal-catalyzed cross-coupling reactions, beyond simple N-alkylation, could unlock novel pathways to previously inaccessible piperazine-containing scaffolds. Furthermore, exploring its reactivity under non-conventional activation methods, such as photoredox catalysis, mechanochemistry, or electrochemistry, could reveal unique transformation pathways that are not achievable under standard thermal conditions. These explorations are crucial for expanding the synthetic toolbox and enabling the creation of novel chemical entities.

Advanced Chemical Material Science Applications

The incorporation of piperazine moieties into materials can impart valuable properties, including basicity, hydrophilicity, and metal-coordination capabilities. mdpi.comresearchgate.net this compound serves as an ideal reagent for the functionalization of polymers and solid surfaces.

A promising area of research is the development of advanced functional materials. For instance, a related compound, 1-(2-aminoethyl)-piperazine, has been successfully used to modify graphene oxide to create a reusable and eco-friendly organocatalyst. researchgate.net This demonstrates the potential for this compound to be grafted onto various substrates—such as silica (B1680970), nanoparticles, or polymer backbones—to create novel heterogeneous catalysts. Such materials could find applications in green chemistry processes. researchgate.net Additionally, the amine-rich nature of the piperazine group makes these functionalized materials potential candidates for CO2 capture and sequestration technologies. Future work will likely focus on designing and synthesizing functional polymers and composites where the piperazine unit is strategically placed to control material properties like thermal stability, conductivity, or environmental responsiveness.

| Potential Application Area | Description |

| Heterogeneous Catalysis | Grafting the molecule onto solid supports like graphene oxide or silica to create reusable catalysts for organic synthesis. researchgate.net |

| Functional Polymers | Incorporating the piperazine moiety into polymer chains to create materials with tailored pH-responsiveness, metal-chelating abilities, or specific therapeutic functions. |

| CO₂ Capture Materials | Developing porous materials or membranes functionalized with piperazine groups to selectively capture carbon dioxide from gas streams. |

| Surface Modification | Modifying the surfaces of nanoparticles or medical implants to improve biocompatibility or to attach other bioactive molecules. |

Role as a Chemical Tool in Interdisciplinary Research Contexts

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable impact on physicochemical properties like solubility and bioavailability. nih.govmdpi.comresearchgate.net Consequently, this compound is a critical chemical tool for interdisciplinary research, particularly in drug discovery and chemical biology.

Its primary role is as a versatile building block for the synthesis of compound libraries. nih.gov Researchers utilize it to introduce the piperazine-ethyl fragment into diverse molecular frameworks, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov Derivatives synthesized from this compound have been investigated for a wide range of biological activities, including anticancer, antihistamine, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net For example, it serves as a precursor for synthesizing potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. nih.gov Beyond medicine, piperazine derivatives also have potential applications in agriculture as novel agrochemicals for pest control or plant growth regulation. The future will see its continued use in generating novel molecular probes to study biological pathways and as a foundational component in the development of next-generation therapeutics and specialized agrochemicals.

Q & A

Q. What are the key synthetic steps for preparing 1-(2-Bromoethyl)piperazine dihydrobromide?

The synthesis typically involves alkylation of piperazine derivatives using bromoethyl halides. For example, in analogous reactions, 1-(2-fluorobenzyl)piperazine undergoes alkylation with propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane) . Dihydrobromide salt formation is achieved by treating the free base with hydrobromic acid (HBr) in acetic acid, followed by recrystallization from methanol-ethanol-ethyl ether .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is widely used. For instance, in the alkylation of piperazine derivatives, TLC with hexane:ethyl acetate (2:1 or 1:2) monitors reaction completion . Adjusting pH to precipitate intermediates (e.g., adjusting to pH 5 with HCl for acetamide derivatives) is another method .

Q. What purification methods are effective for isolating the dihydrobromide salt?

Column chromatography (silica gel, ethyl acetate:hexane) is standard for crude intermediates . For the dihydrobromide salt, recrystallization from methanol-ethanol-ethyl ether yields high-purity crystals . Extraction with ethyl acetate or dichloromethane, followed by washing with brine and drying over Na₂SO₄, is also common .

Advanced Research Questions

Q. How can alkylation efficiency be optimized for bromoethyl-piperazine derivatives?

Reaction conditions vary:

- Solvent : DMF or DMSO at 80–120°C facilitates nucleophilic substitution .

- Base : K₂CO₃ or NaH improves yield by deprotonating piperazine .

- Stoichiometry : A 1.2:1 molar ratio of bromoethyl halide to piperazine minimizes side reactions . Contradictions in yields between studies (e.g., 73% in vs. higher yields with Boc-protected intermediates in ) suggest protecting groups (e.g., tert-butyloxycarbonyl, Boc) enhance stability during alkylation .

Q. What challenges arise in dihydrobromide salt formation, and how are they addressed?

Challenges include hygroscopicity of intermediates and salt solubility. In , HBr in acetic acid precipitates the salt directly. Moisture-sensitive steps require anhydrous conditions, and rapid filtration minimizes exposure. Recrystallization in mixed solvents (methanol-ethanol-ether) improves crystallinity .

Q. How is structural characterization performed to confirm the compound’s identity?

Q. How are moisture-sensitive intermediates (e.g., bromoacetyl bromide) handled?

Bromoacetyl bromide is added dropwise under inert atmospheres (N₂/Ar) . pH is maintained at 9–10 with Na₂CO₃ to prevent hydrolysis . Low-temperature reactions (0–5°C) further stabilize reactive intermediates.

Q. How do researchers resolve contradictions in reported melting points or spectral data?

Discrepancies (e.g., mp 189–191°C in vs. 121–123°C for similar bromophenyl derivatives in ) are investigated via:

- Repetition under standardized conditions .

- DSC/TGA analysis to assess purity and polymorphic forms.

- Cross-validation with multiple characterization techniques (e.g., XRD for crystal structure) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。